REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH3:4].[CH2:5]([Al](CC(C)C)CC(C)C)[CH:6](C)C.C=CC.C=C.[Al]>[Cl-].[Cl-].FC(F)(F)C1C=C([Zr](C2C=CC=C(C(F)(F)F)C=2)(=C)(C2C(C)=CC(C(C)(C)C)=C2)C2C3CC4C(=CC=C(C(C)(C)C)C=4)C=3C=CC=2C(C)(C)C)C=CC=1.CO.C1(C)C=CC=CC=1.CCCCCC>[CH2:1]=[CH:2][CH3:3].[CH2:5]=[CH2:6].[CH2:1]=[CH:2][CH2:3][CH3:4] |f:5.6.7,11.12.13|
|
Name
|
methylaluminoxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
di(m-trifluoromethylphenyl)methylene(3-tert-butyl-5-methylcyclopentadienyl)(2,7-ditert-butyl-fluorenyl)zirconium dichloride
|
Quantity
|
0.001 mmol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].FC(C=1C=C(C=CC1)[Zr](C1=C(C=CC=2C3=CC=C(C=C3CC12)C(C)(C)C)C(C)(C)C)(C1C=C(C=C1C)C(C)(C)C)(=C)C1=CC(=CC=C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Al](CC(C)C)CC(C)C
|
Name
|
|
Quantity
|
817 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2000 ml polymerization apparatus
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
ADDITION
|
Details
|
were charged at normal temperature
|
Type
|
CUSTOM
|
Details
|
was elevated to 55° C.
|
Type
|
ADDITION
|
Details
|
was added to the polymerization vessel, and polymerization
|
Type
|
CUSTOM
|
Details
|
a polymer was precipitated out of the polymerization solution in 2 L of methanol
|
Type
|
CUSTOM
|
Details
|
was dried in a vacuum at 130° C. for 12 hours
|
Duration
|
12 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |